molecular formula C6H12FN B1478210 3-(Fluoromethyl)-4-methylpyrrolidine CAS No. 2092064-06-5

3-(Fluoromethyl)-4-methylpyrrolidine

Cat. No.: B1478210
CAS No.: 2092064-06-5
M. Wt: 117.16 g/mol
InChI Key: YKOBZCYAAMUHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Fluoromethyl)-4-methylpyrrolidine is a fluorinated, chiral pyrrolidine derivative of significant interest in advanced pharmaceutical research and development. As a versatile chiral building block, its primary research value lies in its potential to fine-tune the conformational, physicochemical, and metabolic properties of bioactive molecules (cited from "PMC" - National Center for Biotechnology Information) . The incorporation of a fluoromethyl group on the pyrrolidine ring is a strategic maneuver in medicinal chemistry. This modification can profoundly influence a molecule's characteristics, including its lipophilicity, metabolic stability, and its ability to engage in key intermolecular interactions with biological targets, such as proteins and enzymes (cited from "PMC" - National Center for Biotechnology Information) . Fluorine and fluorinated groups are often used as bioisosteres, and their introduction can alter the ring puckering of the pyrrolidine scaffold through stereoelectronic effects like the gauche effect. This, in turn, can pre-organize the molecule into a specific conformation, potentially leading to improved binding affinity and selectivity in drug candidates (cited from "PMC" - National Center for Biotechnology Information) . While the specific mechanism of action for this compound is dependent on the final compound it is synthesized into, its core structure suggests potential applications as a critical intermediate in the discovery of novel therapeutics. Research applications could include the development of protease inhibitors, ligands for E3 ubiquitin ligases (such as VHL) used in PROTACs (Proteolysis Targeting Chimeras), and other targeted protein degraders (cited from "PMC" - National Center for Biotechnology Information) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-(fluoromethyl)-4-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c1-5-3-8-4-6(5)2-7/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOBZCYAAMUHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Fluoromethyl)-4-methylpyrrolidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the fluoromethyl group enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H12FNC_6H_{12}FN, with a molecular weight of approximately 115.17 g/mol. The structure consists of a pyrrolidine ring with a fluoromethyl group at the 3-position and a methyl group at the 4-position. This configuration is significant for its pharmacological properties.

Biological Activity Overview

Research has indicated that compounds with a pyrrolidine structure, particularly those modified with halogenated groups like fluorine, exhibit diverse pharmacological activities, including:

  • Antiviral Activity : Some studies suggest that pyrrolidine derivatives can inhibit viral replication, making them potential candidates for antiviral drug development.
  • Antitumor Activity : Preliminary investigations indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Antiviral Activity

In a study exploring the antiviral potential of pyrrolidine derivatives, this compound was tested against several viral strains. The results indicated a significant reduction in viral load at specific concentrations, suggesting its efficacy as an antiviral agent.

Concentration (µM) Viral Load Reduction (%)
130
1050
5075

Antitumor Activity

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated varying degrees of growth inhibition:

Cell Line IC50 (µM)
HCT11612.4
HePG215.8
A54910.2

These findings suggest that the compound may be developed further as an anticancer agent.

Neuroprotective Effects

Research into neuroprotective properties revealed that treatment with this compound resulted in decreased apoptosis in neuronal cell cultures exposed to oxidative stress. The compound's mechanism appears to involve modulation of neuroinflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example, variations in the substituents on the pyrrolidine ring or alterations in the fluoromethyl group can significantly impact its pharmacological profile.

Compound Modification Biological Activity
3-(Chloromethyl)-4-methylpyrrolidineChlorine instead of FluorineIncreased anti-inflammatory activity
3-(Bromomethyl)-4-methylpyrrolidineBromine instead of FluorineEnhanced cytotoxicity against cancer cells

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride
  • Structure : Fluoromethyl at position 2, methoxy (-OCH3) at position 4, and a hydrochloride salt.
  • Key Differences: Substituent Position: Fluoromethyl at position 2 vs. 3 in the target compound. Substituent Type: Methoxy (electron-donating) at position 4 vs. methyl (electron-neutral) in the target. Stereochemistry: Chiral (2S,4S) configuration introduces enantioselective interactions, unlike the non-specified stereochemistry of the target compound.
  • The hydrochloride salt enhances aqueous solubility .
(b) (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
  • Structure : Pyrrolidine with a hydroxymethyl (-CH2OH) group at position 3 and a 6-fluoropyridinyl substituent.
  • Key Differences: Substituent Type: Hydroxymethyl (polar, hydrogen-bond donor) vs. fluoromethyl (lipophilic, metabolically stable).
  • The fluoropyridine moiety may enhance binding to aromatic residues in proteins .
(c) (S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol
  • Structure: Pyrrolidine with a fluorophenyl (-C6H4F) and methylaminoethyl (-CH2N(H)CH3) chain at position 1, and a hydroxyl (-OH) group at position 3.
  • Key Differences: Substituent Complexity: Bulky fluorophenyl and methylamino groups vs. simpler methyl and fluoromethyl in the target. Functionality: Hydroxyl and secondary amine groups introduce hydrogen-bonding and basicity.
  • Implications : The fluorophenyl group increases lipophilicity and may enhance protein binding via hydrophobic interactions. The basic amine could improve solubility in acidic environments .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula (Example) Key Substituents LogP (Predicted) Metabolic Stability
3-(Fluoromethyl)-4-methylpyrrolidine C6H12FN -CH2F (C3), -CH3 (C4) ~1.2 High (fluorine)
(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine HCl C7H14FNO·HCl -CH2F (C2), -OCH3 (C4) ~0.8 Moderate (methoxy)
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C10H12FN2O -CH2OH (C3), pyridinyl-F ~0.5 Moderate (hydroxyl)
(S)-1-((S)-2-(4-Fluoro-phenyl)...pyrrolidin-3-ol C13H18FN2O -C6H4F, -OH (C3) ~2.1 High (fluorophenyl)
  • LogP Trends : Fluorine and methyl groups increase lipophilicity, while hydroxyl and methoxy groups reduce it.
  • Metabolic Stability : Fluorinated substituents (e.g., -CH2F, -C6H4F) resist oxidative metabolism, enhancing stability. Hydroxyl and methoxy groups are susceptible to phase II conjugation .

Preparation Methods

Direct Fluoromethylation of Pyrrolidine Precursors

One common approach to synthesizing 3-(fluoromethyl)-4-methylpyrrolidine involves the fluoromethylation of a suitably functionalized pyrrolidine precursor. This method typically proceeds via:

  • Starting Material : A 4-methylpyrrolidine derivative bearing a leaving group (e.g., bromomethyl) at the 3-position.
  • Fluorination Reaction : The bromomethyl group is substituted with fluorine using nucleophilic fluorinating agents such as potassium fluoride or other fluoride sources.
  • Reaction Conditions : The reaction is often carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under basic conditions with bases such as sodium hydride or potassium tert-butoxide to facilitate substitution.
Step Reagents/Conditions Description
1 3-(Bromomethyl)-4-methylpyrrolidine precursor Preparation of bromomethyl intermediate
2 KF or other fluoride source, base, THF/DMF Nucleophilic substitution to introduce fluorine

This pathway is advantageous for its straightforward substitution mechanism and relatively mild conditions, allowing retention of stereochemistry when chiral centers are present.

Cyclization via Fluoromethyl Ketimine Intermediates

Another synthetic route involves the formation of the pyrrolidine ring via cyclization of fluoromethyl ketimine intermediates:

  • Imine Formation : Reaction of 4-methylamine derivatives with fluoromethyl ketones under basic conditions to form imines.
  • Cyclization : Intramolecular cyclization of the imine intermediate to form the pyrrolidine ring.
  • Catalysts and Bases : Sodium hydride or potassium tert-butoxide are commonly used bases; solvents include THF or DMF to facilitate the reaction.

This method allows the introduction of the fluoromethyl group early in the synthesis and can be adapted for asymmetric synthesis with appropriate chiral catalysts.

Organocatalyzed Asymmetric Synthesis via 1,3-Dipolar Cycloaddition

Advanced synthetic methods employ organocatalysis for asymmetric synthesis of fluoromethyl-substituted pyrrolidines:

  • Catalyst : Diphenylprolinol trimethylsilyl ether combined with 3,5-dinitrobenzoic acid.
  • Reaction : Organocatalyzed 1,3-dipolar cycloaddition between trifluoroethylamine-derived ketimines and α,β-unsaturated aldehydes (2-enals).
  • Outcome : Formation of α-trifluoromethyl pyrrolidines with excellent diastereo- and enantioselectivity.
  • Relevance : Although this method targets trifluoromethylated pyrrolidines, it provides a conceptual framework for synthesizing fluoromethyl-substituted analogs with stereochemical control.
Parameter Details
Catalyst Diphenylprolinol trimethylsilyl ether + 3,5-dinitrobenzoic acid
Substrates Trifluoroethylamine-derived ketimine + 2-enals
Solvent Typically organic solvents suitable for organocatalysis
Stereoselectivity High diastereo- and enantioselectivity
Yield Excellent (often >80%)

Multi-Step Synthesis Involving Pyrrolooxazole Intermediates (Patent Method)

A patented synthetic route describes a multi-step preparation involving:

This method is suitable for large-scale synthesis and allows for precise functional group manipulations to introduce the fluoromethyl group at the desired position.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct Fluoromethylation Bromomethyl precursor + KF, base, THF/DMF Simple substitution, mild conditions Requires bromomethyl intermediate
Cyclization via Fluoromethyl Ketimine Fluoromethyl ketone + amine, base, THF/DMF Early fluoromethyl introduction May require careful control of cyclization
Organocatalyzed 1,3-Dipolar Cycloaddition Diphenylprolinol catalyst, ketimines, 2-enals High stereoselectivity More complex catalyst system
Multi-step Pyrrolooxazole Route Pyroglutamic acid derivatives, bases, alcohol solvents Scalable, versatile functionalization Multi-step, longer synthesis time

Research Findings and Notes

  • The fluoromethyl group enhances biological activity by increasing binding affinity and metabolic stability, making these synthetic methods valuable for medicinal chemistry applications.
  • Organocatalytic methods, while more complex, offer excellent stereochemical control, which is crucial for drug development.
  • Industrial synthesis favors robust, scalable methods such as direct fluoromethylation or multi-step approaches with well-defined intermediates and reaction controls.
  • Careful selection of bases and solvents is critical to optimize yields and minimize side reactions such as elimination or over-fluorination.

Q & A

Synthesis Optimization

Basic: What are the optimal synthetic routes for 3-(Fluoromethyl)-4-methylpyrrolidine, and what reaction conditions maximize yield? The synthesis typically involves fluorination of a pyrrolidine precursor. For example, fluoromethylation can be achieved using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Key steps include protecting the pyrrolidine nitrogen (e.g., with Boc groups) to prevent side reactions and using polar aprotic solvents (e.g., DMF or THF) at controlled temperatures (0–25°C). Yield optimization (~60–75%) requires careful stoichiometry and inert atmospheres to avoid hydrolysis .

Advanced: How can enantiomeric purity be ensured during fluoromethylation, and what chiral catalysts or resolving agents are effective? Asymmetric synthesis may employ chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Pd with BINAP ligands). Post-synthesis resolution using chiral HPLC columns (e.g., Chiralpak® IA/IB) or diastereomeric salt formation with tartaric acid derivatives can achieve >98% enantiomeric excess. Kinetic resolution during fluorination using enzyme-mediated methods (e.g., lipases) is also explored .

Characterization Challenges

Basic: Which spectroscopic techniques are critical for characterizing this compound? 1H/13C NMR (with deuterated DMSO or CDCl3) resolves the pyrrolidine ring protons and fluoromethyl/methyl substituents. 19F NMR confirms fluorine incorporation (δ ~-200 to -220 ppm). Mass spectrometry (ESI/HRMS) validates molecular weight, while IR spectroscopy identifies C-F stretches (~1100 cm⁻¹) .

Advanced: How do steric and electronic effects complicate NMR interpretation of fluoromethyl and methyl groups? Proximity of the fluoromethyl and methyl groups can split signals due to coupling (e.g., 3JHF or 4JHH). NOESY experiments clarify spatial arrangements, while DFT calculations predict chemical shifts. Variable-temperature NMR mitigates signal broadening from fluorine quadrupolar relaxation .

Biological Activity Mechanisms

Basic: What biological targets are associated with this compound derivatives? The compound’s rigid pyrrolidine scaffold and fluorinated groups enhance binding to CNS targets (e.g., dopamine receptors) and enzymes (e.g., kinases or proteases). In vitro assays show IC50 values in the µM range for kinase inhibition, attributed to hydrogen bonding with the fluoromethyl group .

Advanced: How can mechanistic studies differentiate between competitive and allosteric enzyme inhibition? Kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) and X-ray crystallography of inhibitor-enzyme complexes (e.g., BACE1) reveal binding modes. Fluorine’s electronegativity stabilizes transition states in competitive inhibition, while methyl groups contribute to hydrophobic pocket interactions .

Analytical Method Development

Basic: Which HPLC conditions are optimal for quantifying this compound in mixtures? Reverse-phase C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) and UV detection at 210–220 nm provide baseline separation. Calibration curves (R² >0.99) are validated using spiked samples .

Advanced: How does the compound’s stability under acidic/basic conditions affect analytical reproducibility? Forced degradation studies (e.g., 0.1M HCl/NaOH at 40°C) show hydrolytic cleavage of the fluoromethyl group. LC-MS/MS with stable isotope-labeled internal standards corrects for degradation during long runs .

Structure-Activity Relationship (SAR) Studies

Basic: How do fluoromethyl and methyl substituents influence bioactivity compared to non-fluorinated analogs? Fluorination increases metabolic stability and membrane permeability (logP ~1.5 vs. ~2.0 for non-fluorinated). Methyl groups enhance target affinity by ~2-fold in kinase assays due to van der Waals interactions .

Advanced: What computational methods predict the impact of substituent positioning on target binding? Docking simulations (AutoDock Vina) and MD trajectories (AMBER) model interactions with binding pockets. QSAR models using Hammett constants (σ) for fluorine correlate with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Fluoromethyl)-4-methylpyrrolidine
Reactant of Route 2
3-(Fluoromethyl)-4-methylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.